molecular formula C7H3F3O2 B125228 2,4,5-Trifluorobenzoic acid CAS No. 446-17-3

2,4,5-Trifluorobenzoic acid

Cat. No. B125228
Key on ui cas rn: 446-17-3
M. Wt: 176.09 g/mol
InChI Key: AKAMNXFLKYKFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05233085

Procedure details

A 250 mL single-neck flask equipped with a condenser and a magnetic stirrer was charged with 30.00 g of 3,4,6-trifluorophthalic acid, and 200 mL of dimethyl sulfoxide. The reaction mixture was then heated with stirring for 27.5 hr. at a bath temperature of 149° C. The flask was then allowed to cool to room temperature and the contents were poured into 500 mL of water, and extracted with 4×200 mL of ethyl acetate. The combined organic extracts were washed with water (2×200 mL), dried over magnesium sulfate, filtered, and the solvent removed on a rotary evaporator followed by drying at the pump overnight. The crude product was then dissolved in 25 mL of ethyl acetate and introduced at the top of a silica column (4.5 cm ID×56 cm, flushed with hexane). The product was then eluted with 90:10 hexane:ethyl acetate under a slight nitrogen pressure, and the fractions (500 mL each) were monitored by gas chromatography. The fractions containing the product were combined, the solvent removed on a rotary evaporator, and then dried at the pump overnight to give 2,4,5-trifluorobenzoic acid as a light yellow solid. Recrystallization of the product from toluene (50 mL, ca. 60° C.) gave a white product (66.9% overall yield).
Name
3,4,6-trifluorophthalic acid
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([F:12])=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1C(O)=O.CS(C)=O>O>[F:12][C:8]1[CH:9]=[C:10]([F:11])[C:2]([F:1])=[CH:3][C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
3,4,6-trifluorophthalic acid
Quantity
30 g
Type
reactant
Smiles
FC1=C(C(C(=O)O)=C(C=C1F)F)C(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 27.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL single-neck flask equipped with a condenser and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
CUSTOM
Type
CUSTOM
Details
temperature of 149° C
EXTRACTION
Type
EXTRACTION
Details
extracted with 4×200 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
by drying at the pump overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was then dissolved in 25 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
introduced at the top of a silica column (4.5 cm ID×56 cm, flushed with hexane)
WASH
Type
WASH
Details
The product was then eluted with 90:10 hexane
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried at the pump overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
27.5 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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